molecular formula C14H16O3S B14183073 (1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one CAS No. 923001-93-8

(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one

Cat. No.: B14183073
CAS No.: 923001-93-8
M. Wt: 264.34 g/mol
InChI Key: MHGKYGYKKLUZTR-BXUZGUMPSA-N
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Description

(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[310]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine Its structure includes a bicyclo[31

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[310]hexan-2-one typically involves multiple steps, starting with the preparation of the bicyclic core One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one
  • (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one
  • (1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one

Uniqueness

The unique positioning of the 2,5-dimethyl groups on the benzene ring in (1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one distinguishes it from other similar compounds. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research and development.

Properties

CAS No.

923001-93-8

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

(1R,5R)-1-(2,5-dimethylphenyl)sulfonylbicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C14H16O3S/c1-9-3-4-10(2)12(7-9)18(16,17)14-8-11(14)5-6-13(14)15/h3-4,7,11H,5-6,8H2,1-2H3/t11-,14-/m1/s1

InChI Key

MHGKYGYKKLUZTR-BXUZGUMPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)[C@]23C[C@H]2CCC3=O

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C23CC2CCC3=O

Origin of Product

United States

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